Cas no 939-27-5 (2-Ethylnaphthalene)

2-Ethylnaphthalene structure
2-Ethylnaphthalene structure
상품 이름:2-Ethylnaphthalene
CAS 번호:939-27-5
MF:C12H12
메가와트:156.223683357239
MDL:MFCD00004127
CID:808478
PubChem ID:87569442

2-Ethylnaphthalene 화학적 및 물리적 성질

이름 및 식별자

    • Naphthalene, 2-ethyl-
    • 2-Ethylnaphthalene
    • 2-ETHYLNAPHTHALENE FOR FLUORESCENCE
    • 2-Ethylnaphthalene Solution
    • 2-Ethylnaphthalene1000µg
    • 2-Ethyl-naphthalene
    • beta-Ethylnaphthalene
    • .beta.-Ethylnaphthalene
    • RJTJVVYSTUQWNI-UHFFFAOYSA-N
    • NSC59389
    • Naphthalene, 2-ethyl
    • WLN: L66J C2
    • RJTJVVYSTUQWNI-UHFFFAOYSA-
    • 5965AF
    • BDBM50159278
    • SBB061449
    • VZ24528
    • FCH1115754
    • ST5104746
    • 2-Ethylnaphthalene (ACI)
    • 3-Ethylnaphthalene
    • NSC 59389
    • β-Ethylnaphthalene
    • CHEMBL370944
    • DTXSID9061330
    • MFCD00004127
    • AKOS015912895
    • 939-27-5
    • SY051582
    • InChI=1/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
    • E0147
    • 2-Ethylnaphthalene, >=99%
    • CS-0152501
    • QR6992R4PR
    • NSC-59389
    • NS00039769
    • EINECS 213-360-0
    • MFCD00084376
    • DB-057450
    • D83899
    • AS-56938
    • MDL: MFCD00004127
    • 인치: 1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
    • InChIKey: RJTJVVYSTUQWNI-UHFFFAOYSA-N
    • 미소: C1C=C2C(C=C(CC)C=C2)=CC=1

계산된 속성

  • 정밀분자량: 156.0939g/mol
  • 표면전하: 0
  • XLogP3: 4.4
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 156.0939g/mol
  • 단일 동위원소 질량: 156.0939g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 0Ų
  • 중원자 수량: 12
  • 복잡도: 139
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0

실험적 성질

  • Henrys Law Constant: 5.38e-04 atm-m3/mole
  • 색과 성상: 미확정
  • 밀도: 0.992 g/mL at 25 °C(lit.)
  • 융해점: −70 °C (lit.)
  • 비등점: 251-252 °C(lit.)
  • 플래시 포인트: 화씨 온도: 219.2°f
    섭씨: 104°c
  • 굴절률: n20/D 1.599(lit.)
  • 안정성: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 3.40220
  • 용해성: 에탄올과 에틸에테르에 용해될 수 있다.

2-Ethylnaphthalene 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 지침: S23-S24/25
  • RTECS 번호:QJ6960000

2-Ethylnaphthalene 세관 데이터

  • 세관 번호:2902909090
  • 세관 데이터:

    ?? ?? ??:

    2902909090

    개요:

    2902909090. 기타 방향족탄화수소.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:2.0%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??

    요약:

    2902909090 기타 방향족탄화수소.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%

2-Ethylnaphthalene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A587804-5g
2-Ethylnaphthalene
939-27-5 99% GC
5g
$40.0 2025-02-21
abcr
AB251385-25 g
2-Ethylnaphthalene, 99%; .
939-27-5 99%
25 g
€152.00 2023-07-20
TRC
E937350-2.5g
2-Ethylnaphthalene
939-27-5
2.5g
$ 115.00 2022-06-05
Ambeed
A587804-1g
2-Ethylnaphthalene
939-27-5 99% GC
1g
$13.0 2025-02-21
Ambeed
A587804-25g
2-Ethylnaphthalene
939-27-5 99% GC
25g
$118.0 2025-02-21
TRC
E937350-500mg
2-Ethylnaphthalene
939-27-5
500mg
$ 65.00 2022-06-05
Chemenu
CM394307-100g
2-Ethylnaphthalene
939-27-5 95%+
100g
$551 2024-07-19
Chemenu
CM394307-25g
2-Ethylnaphthalene
939-27-5 95%+
25g
$173 2024-07-19
Aaron
AR0033ZV-25g
2-Ethylnaphthalene
939-27-5 98%
25g
$133.00 2025-01-21
Ambeed
A587804-100g
2-Ethylnaphthalene
939-27-5 99% GC
100g
$464.0 2025-02-21

2-Ethylnaphthalene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Water ,  Boron, bis[[2,2′-(imino-κN)bis[ethanolato-κO]](2-)]di-, (B-B)
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ;  18 h, 20 °C
참조
Efficient Water Reduction with sp3-sp3 Diboron(4) Compounds: Application to Hydrogenations, H-D Exchange Reactions, and Carbonyl Reductions
Flinker, Mathias; Yin, Hongfei; Juhl, Rene W.; Eikeland, Espen Z.; Overgaard, Jacob; et al, Angewandte Chemie, 2017, 56(50), 15910-15915

합성회로 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Tetrahydrofuran ;  11 s, 4.9 atm, 25 °C
참조
Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer
Osako, Takao; Torii, Kaoru; Tazawa, Aya; Uozumi, Yasuhiro, RSC Advances, 2015, 5(57), 45760-45766

합성회로 3

반응 조건
1.1 Catalysts: Iron chloride (FeCl3) ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 18 °C
1.2 Reagents: Hydrogen ;  1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Iron-catalyzed olefin hydrogenation at 1 bar H2 with a FeCl3-LiAlH4 catalyst
Gieshoff, Tim N.; Villa, Matteo; Welther, Alice; Plois, Markus; Chakraborty, Uttam; et al, Green Chemistry, 2015, 17(3), 1408-1413

합성회로 4

반응 조건
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  1 h, 120 °C
참조
FeCl3-catalyzed reduction of ketones and aldehydes to alkane compounds
Dal Zotto, Christophe; Virieux, David; Campagne, Jean-Marc, Synlett, 2009, (2), 276-278

합성회로 5

반응 조건
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  1 h, 1 atm, 90 °C
참조
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; Ravasio, Nicoletta; Ercoli, Mauro; Allegrini, Pietro, Tetrahedron Letters, 2005, 46(45), 7743-7745

합성회로 6

반응 조건
1.1 Reagents: Carbon dioxide ,  Hydrochloric acid Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
참조
Carbon dioxide gas accelerates solventless synthesis
Jessop, Philip; Wynne, Dolores C.; DeHaai, Scott; Nakawatase, Denise, Chemical Communications (Cambridge), 2000, (8), 693-694

합성회로 7

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  5 min, rt
참조
Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction
Richter, Sven C. ; Oestreich, Martin, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106

합성회로 8

반응 조건
1.1 Reagents: Triphenylphosphine Catalysts: Iron, octacarbonyl(di-μ-chlorodipalladium)bis[μ-(diphenylphosphino)]di-, (2Fe-Pd… Solvents: Benzene ;  1 h, 78 °C
참조
Cross-coupling of aryl halides and triflates with intramolecularly stabilized group 13-metal alkylating reagents in the presence of mixed-metal catalysts
Shenglof, Margarita; Gelman, Dmitri; Heymer, Bernd; Schumann, Herbert; Molander, Gary A.; et al, Synthesis, 2003, (2), 302-306

합성회로 9

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ;  3 min, rt
1.2 Reagents: Sodium acetate ,  N,N-Bis(1-methylethyl)boranamine ;  18 h, 180 °C
참조
Nickel-Catalyzed Reductive Cleavage of Carbon-Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane
Igarashi, Takuya; Haito, Akira; Chatani, Naoto ; Tobisu, Mamoru, ACS Catalysis, 2018, 8(8), 7475-7483

합성회로 10

반응 조건
1.1 Reagents: Hydrogen Catalysts: Potassium(1+), bis[1,2-di(methoxy-κO)ethane]-, (T-4)-, bis[(1,2,3,4-η)-anthracen… Solvents: Toluene ;  3 h, 2 bar, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Heteroatom-Free Arene-Cobalt and Arene-Iron Catalysts for Hydrogenations
Gaertner, Dominik; Welther, Alice; Rad, Babak Rezaei; Wolf, Robert; von Wangelin, Axel Jacobi, Angewandte Chemie, 2014, 53(14), 3722-3726

합성회로 11

반응 조건
1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ;  24 h, 120 °C
참조
Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: a DFT study
Zhou, Miaomiao; Wang, Ting; Cheng, Gui-Juan, Frontiers in Chemistry (Lausanne, 2022, 10,

합성회로 12

반응 조건
1.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  18 h, rt
참조
Photodriven Transfer Hydrogenation of Olefins
Leow, Dasheng; Chen, Ying-Ho; Hung, Tzu-Hang; Su, Ying; Lin, Yi-Zhen, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

합성회로 13

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Glycerol ;  2 h, 3 bar, 100 °C
참조
Palladium Nanoparticles in Glycerol: A Versatile Catalytic System for C-X Bond Formation and Hydrogenation Processes
Chahdoura, Faouzi; Pradel, Christian; Gomez, Montserrat, Advanced Synthesis & Catalysis, 2013, 355(18), 3648-3660

합성회로 14

반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: 2480047-74-1 Solvents: Isopropanol ;  24 h, reflux
참조
Transition metal complexes of a bis(carbene) ligand featuring 1,2,4-triazolin-5-ylidene donors: structural diversity and catalytic applications
Singh, Vivek Kumar; Donthireddy, S. N. R.; Illam, Praseetha Mathoor; Rit, Arnab, Dalton Transactions, 2020, 49(34), 11958-11970

합성회로 15

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Nickel-Catalyzed C-O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl Chains
Liu, Xiangqian; Jia, Jiaqi; Rueping, Magnus, ACS Catalysis, 2017, 7(7), 4491-4496

합성회로 16

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  1 h, rt
참조
B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes - Metal-Free Reduction of Sulfides
Saito, Kodai; Kondo, Kazumi; Akiyama, Takahiko, Organic Letters, 2015, 17(13), 3366-3369

합성회로 17

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ,  Toluene ;  5 min, rt
1.2 Solvents: Diisopropyl ether ,  Toluene ;  rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ;  10 min, rt
참조
Lewis Acid Assisted Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers by C-O Bond-Cleaving Alkylation: Prevention of Undesired β-Hydride Elimination
Liu, Xiangqian; Hsiao, Chien-Chi; Kalvet, Indrek; Leiendecker, Matthias; Guo, Lin; et al, Angewandte Chemie, 2016, 55(20), 6093-6098

합성회로 18

반응 조건
1.1 Reagents: Hydrogen Catalysts: 2849469-41-4 Solvents: Toluene ;  24 h, 5 bar, 120 °C
참조
Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal-Ligand Cooperation
Liang, Yaoyu; Das, Uttam Kumar; Luo, Jie; Diskin-Posner, Yael ; Avram, Liat ; et al, Journal of the American Chemical Society, 2022, 144(41), 19115-19126

합성회로 19

반응 조건
1.1 Reagents: Titanium isopropoxide Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Isopropyl acetate ;  10 min, rt; 10 min, 0 °C
1.2 Solvents: Diethyl ether ;  5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  5 min, 25 °C
참조
Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides
Leushukou, Andrei A.; Krech, Anastasiya V.; Hurski, Alaksiej L., Organic Letters, 2022, 24(34), 6277-6281

합성회로 20

반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 ,  1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, salt with 1,1,1-trifluoro-N-[(trifluo… Solvents: Mesitylene ;  16 h, 50 bar, 175 °C
참조
Bimetallic Nanoparticles in Supported Ionic Liquid Phases as Multifunctional Catalysts for the Selective Hydrodeoxygenation of Aromatic Substrates
Offner-Marko, Lisa; Bordet, Alexis ; Moos, Gilles; Tricard, Simon; Rengshausen, Simon; et al, Angewandte Chemie, 2018, 57(39), 12721-12726

2-Ethylnaphthalene Raw materials

2-Ethylnaphthalene Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:939-27-5)2-Ethylnaphthalene
A858211
순결:99%/99%
재다:25g/100g
가격 ($):167.0/522.0